5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile
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Overview
Description
5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile is an organic compound that features a complex structure with both methoxy and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of an intermediate compound through a condensation reaction between 2-methoxybenzaldehyde and 4-bromobenzaldehyde.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the desired pentadienenitrile structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxyphenyl)-2-phenyl-2,4-pentadienenitrile
- 5-(2-Methoxyphenyl)-2-(4-chlorophenyl)-2,4-pentadienenitrile
- 5-(2-Methoxyphenyl)-2-(4-fluorophenyl)-2,4-pentadienenitrile
Uniqueness
5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile is unique due to the presence of both methoxy and bromophenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
125369-77-9 |
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Molecular Formula |
C18H14BrNO |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
(2E,4E)-2-(4-bromophenyl)-5-(2-methoxyphenyl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C18H14BrNO/c1-21-18-8-3-2-5-15(18)6-4-7-16(13-20)14-9-11-17(19)12-10-14/h2-12H,1H3/b6-4+,16-7- |
InChI Key |
JBYQRBZOQHMXDE-ZGCWVLQWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C(/C#N)\C2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C(C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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